N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1286699-84-0
VCID: VC11868511
InChI: InChI=1S/C16H12ClN3O4/c1-9-10(17)4-2-5-11(9)18-14(21)12-8-24-16(19-12)20-15(22)13-6-3-7-23-13/h2-8H,1H3,(H,18,21)(H,19,20,22)
SMILES: CC1=C(C=CC=C1Cl)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3
Molecular Formula: C16H12ClN3O4
Molecular Weight: 345.73 g/mol

N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide

CAS No.: 1286699-84-0

Cat. No.: VC11868511

Molecular Formula: C16H12ClN3O4

Molecular Weight: 345.73 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide - 1286699-84-0

Specification

CAS No. 1286699-84-0
Molecular Formula C16H12ClN3O4
Molecular Weight 345.73 g/mol
IUPAC Name N-(3-chloro-2-methylphenyl)-2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide
Standard InChI InChI=1S/C16H12ClN3O4/c1-9-10(17)4-2-5-11(9)18-14(21)12-8-24-16(19-12)20-15(22)13-6-3-7-23-13/h2-8H,1H3,(H,18,21)(H,19,20,22)
Standard InChI Key LISUAPPCTKPTLD-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3
Canonical SMILES CC1=C(C=CC=C1Cl)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(3-Chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide belongs to the oxazole class of heterocyclic compounds, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The molecule’s scaffold integrates three critical subunits:

  • Furan ring: A planar, aromatic oxygen-containing heterocycle contributing to electron-rich regions capable of π-π stacking interactions .

  • Oxazole core: A bicyclic system providing rigidity and influencing pharmacokinetic properties such as metabolic stability.

  • Carboxamide group: Enhances hydrogen-bonding potential, improving target binding affinity .

The 3-chloro-2-methylphenyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability (Table 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC16H12ClN3O4\text{C}_{16}\text{H}_{12}\text{ClN}_{3}\text{O}_{4}
Molecular Weight345.73 g/mol
CAS Number1286699-84-0
XLogP3-AA (Predicted)3.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide typically proceeds via multi-step protocols (Figure 1):

  • Oxazole Ring Formation: Cyclization of α-halo ketones with carboxamides under basic conditions.

  • Furan Incorporation: Amide coupling between furan-2-carboxylic acid derivatives and the oxazole intermediate.

  • Carboxamide Functionalization: Reaction with 3-chloro-2-methylaniline using carbodiimide crosslinkers.

Figure 1: Generalized Synthesis Scheme

  • Cyclization → Oxazole core

  • Amidation → Furan attachment

  • Carboxamide coupling → Final product

Analytical Validation

Structural confirmation relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR reveals distinct peaks for furan protons (δ 7.2–7.4 ppm) and oxazole methyl groups (δ 2.1–2.3 ppm).

  • Infrared Spectroscopy (IR): Stretching vibrations at 1650 cm1^{-1} (C=O carboxamide) and 3100 cm1^{-1} (N-H amide) .

  • Mass Spectrometry (MS): Molecular ion peak at m/z 345.73 confirms molecular weight .

Biological Activities and Mechanistic Insights

Anticancer Activity

Furan-containing analogs demonstrate antiproliferative effects by modulating kinase signaling pathways. Notable examples include:

  • 5-Aryl-furan-2(3H)-ones: Induced apoptosis in MCF-7 breast cancer cells (IC50_{50}: 12 μM) through ROS generation .

  • Nitroheterocycles: Activated by nitroreductases to form DNA cross-linking agents .

While the absence of a nitro group in this compound precludes nitroreductase activation, its carboxamide moiety may interact with proteasomal targets .

Research Gaps and Future Directions

Unresolved Questions

  • Pharmacokinetic Profile: No data exists on oral bioavailability, plasma protein binding, or metabolic clearance.

  • Toxicity Risks: Furan derivatives can exhibit hepatotoxicity due to reactive metabolite formation; safety studies are imperative .

Proposed Studies

  • In Vitro Screening: Evaluate antimicrobial potency against ESKAPE pathogens and cytotoxicity in HepG2 cells.

  • Structural Optimization: Introduce solubilizing groups (e.g., sulfonamides) to improve aqueous solubility.

  • Mechanistic Elucidation: Proteomic profiling to identify binding partners and signaling pathways.

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